molecular formula C22H23N5O2S B2804709 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921857-91-2

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No. B2804709
CAS RN: 921857-91-2
M. Wt: 421.52
InChI Key: WLSTUGKGHAWZFP-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

  • Compounds bearing the 4-methoxyphenyl group have demonstrated significant antioxidant and anticancer activities. In a study by Tumosienė et al. (2020), novel derivatives exhibited greater antioxidant activity than ascorbic acid and showed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. This suggests that our compound of interest may possess similar bioactivities given its structural similarities, specifically the presence of a 4-methoxyphenyl moiety and a complex heterocyclic system which is known to contribute to such biological effects (Tumosienė et al., 2020).

Antifungal Agents

  • Derivatives of imidazole and triazole, especially those incorporating the 4-methoxyphenyl group, have shown moderate to potent antifungal activity against Candida spp. This implies potential antifungal applications for compounds with similar structural features, highlighting a research avenue for developing new antifungal agents based on structural analogs of the compound (Massa et al., 1992).

Antituberculosis and Cytotoxicity Studies

  • Studies on 3-heteroarylthioquinoline derivatives, including those with structural similarities to the query compound, have shown significant activity against Mycobacterium tuberculosis. The lack of cytotoxic effects against a mouse fibroblast cell line suggests potential for selective antituberculosis agents (Chitra et al., 2011).

Synthesis and Structure Relationship in Pharmacology

  • The synthesis and structural analysis of similar compounds, particularly those incorporating imidazo[2,1-c][1,2,4]triazol moieties, have facilitated the exploration of their cytotoxic properties against various cancer cell lines. This underscores the importance of such compounds in medicinal chemistry research for the development of new cancer therapeutics (Balewski et al., 2020).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-29-18-10-8-17(9-11-18)25-13-14-27-21(25)23-24-22(27)30-15-20(28)26-12-4-6-16-5-2-3-7-19(16)26/h2-3,5,7-11H,4,6,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSTUGKGHAWZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

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